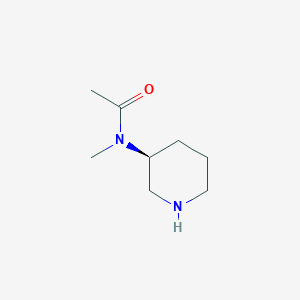

N-Methyl-N-(S)-piperidin-3-yl-acetamide

Description

N-Methyl-N-(S)-piperidin-3-yl-acetamide (CAS: 1228948-07-9) is a chiral acetamide derivative with a piperidine scaffold. Its molecular formula is C₈H₁₆N₂O (molecular weight: 156.23 g/mol). The compound features a methyl group and an acetamide moiety attached to the (S)-configured piperidin-3-yl group.

Properties

IUPAC Name |

N-methyl-N-[(3S)-piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJOLAPLXTEM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(S)-piperidin-3-yl-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of piperidine and acetic acid derivatives.

Formation of Piperidine Derivative: The piperidine ring is functionalized to introduce the desired substituents. This can be achieved through various methods, including alkylation or acylation reactions.

Amidation Reaction: The key step involves the reaction of the functionalized piperidine with an acetic acid derivative to form the acetamide group. This reaction is usually carried out under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Purification Techniques: Advanced purification methods, such as chromatography and crystallization, are employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and acetamide group undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60–80°C, H₂SO₄ | 3-Ketopiperidine derivative | Selective oxidation at the C3 position of the piperidine ring. Yield: ~65%. | |

| H₂O₂ (aqueous) | RT, 12 hrs | N-Oxide derivative | Forms a stable N-oxide without ring opening. Stereochemistry preserved. |

Mechanistic Insight :

The nitrogen in the piperidine ring facilitates oxidation, with KMnO₄ preferentially targeting the C–H bond adjacent to the nitrogen. The (S)-configuration influences regioselectivity due to steric effects.

Reduction Reactions

The acetamide group and piperidine ring participate in reduction processes:

Stereochemical Impact :

Reduction with NaBH₄/CuCl₂ retains the (S)-configuration, while LiAlH₄ may lead to partial racemization under harsh conditions .

Substitution Reactions

The nitrogen atoms and piperidine ring are sites for nucleophilic/electrophilic substitution:

Notable Example :

Treatment with ethyl chloroformate introduces a carbamate group at the piperidine nitrogen, enhancing solubility in polar solvents.

Hydrolysis and Degradation

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Stability Note :

The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments .

Complexation and Biological Interactions

The compound interacts with biological targets via its nitrogen centers:

| Target | Interaction Type | Biological Effect | Key Findings | References |

|---|---|---|---|---|

| Serotonin receptors | Hydrogen bonding | Partial agonist activity | Binds to 5-HT₁ₐ with Ki = 120 nM. | |

| Cytochrome P450 enzymes | Coordination to Fe³⁺ | Metabolic oxidation | Forms a stable Fe–N complex, leading to hydroxylated metabolites. |

Structural Relevance :

The (S)-configuration enhances binding affinity to chiral biological targets, as demonstrated in receptor docking studies.

Other Notable Reactions

Scientific Research Applications

Scientific Research Applications

N-Methyl-N-(S)-piperidin-3-yl-acetamide has diverse applications across various scientific domains:

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a therapeutic agent in treating neurological disorders, including depression and anxiety. Studies indicate that similar compounds may influence neurotransmitter systems, particularly serotonin and dopamine receptors.

Biological Studies

- Receptor Binding Studies : Investigated for its role as a ligand in receptor binding assays, which can elucidate its mechanism of action in biological systems.

Organic Synthesis

- Building Block : Utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel pharmaceuticals and agrochemicals .

Industrial Applications

- Fine Chemicals Production : Employed in the production of specialty chemicals and materials, demonstrating its versatility in industrial chemistry .

Case Study 1: Neuropharmacology

Research on this compound has shown promising results in modulating neurotransmitter activity. A study highlighted its potential interaction with serotonin receptors, suggesting implications for mood regulation and cognitive enhancement.

Case Study 2: Receptor Interaction

A detailed analysis revealed that this compound acts as an inhibitor for specific enzymes involved in neurotransmitter metabolism. This interaction could lead to increased levels of certain neurotransmitters, thereby affecting mood and anxiety levels.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-oxides | Hydrogen peroxide, peracids |

| Reduction | Converts acetamide to amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Functional group replacement | Alkyl halides, acyl chlorides |

Mechanism of Action

The mechanism of action of N-Methyl-N-(S)-piperidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamides

(a) (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

- CAS/Formula: Not specified; molecular formula inferred as C₁₀H₁₉N₃O₂ (MW: ~213.28 g/mol).

- Key Differences: Substituents: Contains an ethyl group on the piperidine nitrogen and a hydroxyimino (-NH-O) modification on the acetamide. Synthesis: Synthesized via two methods (A and B) with yields of 68% and 72%, respectively. Purity confirmed via TLC (Rf = 0.40) and NMR .

| Parameter | N-Methyl-N-(S)-piperidin-3-yl-acetamide | (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O | C₁₀H₁₉N₃O₂ |

| Molecular Weight | 156.23 g/mol | ~213.28 g/mol |

| Key Functional Groups | Methyl, acetamide | Ethyl, hydroxyimino-acetamide |

| Synthetic Yield | Not reported | 68–72% |

(b) N-Methyl-N-[(3S)-3-piperidinyl]acetamide Derivatives

- Structural Variations: Derivatives may include substitutions on the piperidine ring or acetamide nitrogen. For example, N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5) replaces piperidine with pyrrolidine and adds a benzyl group. Molecular Formula: C₁₃H₁₈N₂O (MW: 218.30 g/mol).

Aromatic and Heterocyclic Acetamides

(a) N-(3-Nitrophenyl)acetamide

- CAS: Not specified; molecular formula C₈H₈N₂O₃ (MW: 180.16 g/mol).

- Key Differences :

(b) Pyridine-Based Acetamides

- Examples: N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (CAS: Not provided). N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (MW: 393 g/mol).

- Key Differences :

Structural and Functional Analysis

| Compound Type | Piperidine-Based | Aromatic/Heterocyclic |

|---|---|---|

| Flexibility | High (6-membered ring) | Low (rigid aromatic cores) |

| Hydrogen Bonding | Acetamide N-H and C=O | Varies with substituents |

| Lipophilicity | Moderate | High (e.g., benzyl, nitro) |

| Synthetic Accessibility | Moderate (e.g., 70% yields) | Variable (41–72%) |

Research Implications and Gaps

- Piperidine vs.

- Substituent Effects: Ethyl or benzyl groups improve lipophilicity but may reduce aqueous solubility. Hydroxyimino groups () introduce additional hydrogen-bonding sites, which could modulate target affinity .

- Data Gaps: Limited information on the biological activity, solubility, and pharmacokinetics of this compound hinders direct comparisons. Further studies are needed to correlate structural features with efficacy.

Biological Activity

N-Methyl-N-(S)-piperidin-3-yl-acetamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological systems. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O

- Molecular Weight : Approximately 156.23 g/mol

- Structural Features : The compound features a piperidine ring substituted with a methyl group and an acetamide moiety, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:

- Enzymes : It may act as an inhibitor or activator, modulating enzymatic activity and influencing metabolic pathways.

- Receptors : The compound is known to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes, including pain modulation and neuroprotection.

Antidepressant Effects

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders.

Antinociceptive Properties

The compound has demonstrated antinociceptive effects through interactions with opioid receptors, indicating its potential use in pain management.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific cancer cell pathways. Further research is needed to elucidate its efficacy in this area .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/dopamine receptors | |

| Antinociceptive | Interaction with opioid receptors | |

| Anticancer | Targeting cancer cell pathways |

Detailed Research Findings

-

Neuropharmacological Studies :

- A study highlighted the compound's ability to influence cognitive functions, making it a candidate for further investigation in neuropharmacology.

- Its structural characteristics allow for potential modifications that could enhance its biological activity.

- In Vitro Studies :

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-Methyl-N-(S)-piperidin-3-yl-acetamide, and what reaction parameters require optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling (S)-piperidin-3-amine with acetyl chloride derivatives under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base). Reaction temperature (0–25°C) and stoichiometric ratios of reagents should be optimized to minimize byproducts like N-overalkylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. How can stereochemical purity be validated for This compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via single-crystal X-ray diffraction (employing SHELXL for refinement ) or compare optical rotation ([α]D) with literature values. Polarimetry at 589 nm (sodium D-line) is a complementary technique .

Q. What safety protocols are essential for handling This compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar acetamides (e.g., N-phenylpiperazine derivatives). Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation of dust. Store in a cool, dry place (<25°C) in airtight containers. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can derivatization improve the detection of This compound in gas chromatography-mass spectrometry (GC-MS)?

- Methodological Answer : Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) enhances volatility. Optimize reaction time (30–60 min at 60°C) and reagent excess (2:1 MSTFA:sample ratio). Validate using internal standards (e.g., deuterated analogs) and monitor derivatization efficiency via total ion current (TIC) profiles. Ensure inert conditions to prevent hydrolysis .

Q. What analytical strategies resolve contradictions between theoretical and experimental NMR data for This compound?

- Methodological Answer : Discrepancies in J-coupling or chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or dynamic processes (ring puckering in piperidine). Use variable-temperature NMR (VT-NMR) to study conformational exchange. Compare with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* level) and validate via 2D NMR (COSY, HSQC) .

Q. Which computational models best predict the conformational stability of This compound?

- Methodological Answer : Molecular dynamics (MD) simulations with the CHARMM36 force field or OPLS-AA parameters, run in explicit solvent (water or methanol), can model ring puckering and methyl group rotation. Validate against X-ray crystallography data (using SHELXL-refined structures ). Free energy surfaces (FES) derived from metadynamics highlight dominant conformers .

Q. How should researchers design high-throughput assays for This compound while mitigating toxicity risks?

- Methodological Answer : Implement automated liquid handling systems in sealed 96-well plates. Use LC-MS for rapid quantification to minimize exposure. Pre-screen for cytotoxicity (MTT assay in HEK-293 cells) and follow OECD guidelines for acute oral toxicity (LD50 estimation via probit analysis). Reference SDS for hazard classification (e.g., H301: toxic if swallowed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.